3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
3-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group.
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-24-15-8-7-11(9-16(15)25-2)18-21-19(26-22-18)13-10-20-14-6-4-3-5-12(14)17(13)23/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSLXUMHDHDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The compound’s activity and physicochemical properties are influenced by two key structural elements:
Core heterocyclic system: Quinolinone vs. pyridinone or aniline derivatives.
Substituent positions : Methoxy group placement on the phenyl ring (3,4- vs. 2,3-dimethoxy).
Table 1: Structural and Functional Comparison
Key Insights from Analog Studies
Core Heterocyclic System
- Quinolinone vs. Pyridinone derivatives like C200-7765 are often prioritized in early-stage screening due to synthetic accessibility and balanced solubility .
- Aniline Derivatives: Compounds with aniline cores (e.g., 4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) from exhibit antimicrobial activity, suggesting that nitrogen-containing aromatic systems are critical for targeting bacterial enzymes .
Substituent Effects
3,4-Dimethoxy vs. 2,3-Dimethoxy Phenyl :
The 3,4-dimethoxy substitution on the phenyl ring (target compound) offers distinct electronic effects compared to the 2,3-dimethoxy analog (). The 3,4-configuration may improve electron-donating capacity, stabilizing interactions with target proteins, whereas steric hindrance in 2,3-substituted analogs could reduce binding efficiency .- Phenoxy vs. Methoxy Groups: Phenoxyphenyl-substituted oxadiazoles () show activity against enteric pathogens, but methoxy groups (as in the target compound) may enhance metabolic stability due to reduced oxidative susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
